Product packaging for Fidaxomicin-D7(Cat. No.:)

Fidaxomicin-D7

Cat. No.: B1159964
M. Wt: 1065.08
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Deuteration in Drug Development and Analysis

Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), is a specific type of stable isotope labeling that has garnered significant attention in drug development. medchemexpress.com The rationale behind this strategy is rooted in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). fda.gov This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes. fda.gov

Consequently, deuterating a drug at a site that is susceptible to metabolic breakdown can slow down its rate of metabolism. fda.gov This can lead to several potential therapeutic benefits, including:

Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, which may allow for less frequent dosing. chemicalbook.com

Reduced Formation of Toxic Metabolites: By blocking or slowing down certain metabolic pathways, deuteration can reduce the formation of harmful metabolites. chemicalbook.com

Enhanced Efficacy: A longer residence time of the active drug at its target site can potentially lead to improved therapeutic effects. fda.gov

Beyond its therapeutic potential, deuteration is extensively used in analytical chemistry to synthesize internal standards for quantitative bioanalysis. google.com

Overview of Deuterated Analogues in Pharmacological Studies

Deuterated analogues of pharmaceutical compounds serve as ideal internal standards for quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov An internal standard is a compound with a known concentration that is added to a biological sample (e.g., plasma or urine) before processing. chemscene.com It helps to correct for any loss of the analyte during sample extraction and for variations in the instrument's response. chemscene.com

For an internal standard to be effective, it should behave chemically and physically as similarly as possible to the analyte being measured. chemscene.com Deuterated analogues are perfectly suited for this role because their chemical properties are nearly identical to their non-deuterated counterparts. However, their difference in mass allows them to be distinguished by the mass spectrometer. medchemexpress.com The use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of bioanalytical methods. chemscene.com

Significance of Fidaxomicin-D7 as a Research Probe

This compound is the deuterated form of fidaxomicin (B1672665), a macrocyclic antibiotic used for the treatment of Clostridioides difficile infections. google.com this compound contains seven deuterium atoms in place of seven hydrogen atoms. Specifically, the deuterium atoms are located on the isobutyryl side chain of the fidaxomicin molecule.

The primary significance of this compound lies in its role as an internal standard for the quantitative determination of fidaxomicin and its primary metabolite, OP-1118, in biological matrices such as human plasma. nih.gov The use of this compound in LC-MS/MS assays allows for highly accurate and precise measurements of fidaxomicin concentrations, which is crucial for pharmacokinetic studies during clinical trials. nih.gov

A Chinese patent (CN112816584A) describes a bioanalytical method for fidaxomicin and its metabolite in human plasma where this compound is used as the internal standard. nih.gov The patent highlights the high sensitivity and simplicity of the method, which is suitable for analyzing a large number of clinical samples. nih.gov The data from this patent demonstrates the effectiveness of this compound in correcting for matrix effects and ensuring the reliability of the analytical results. nih.gov

The following tables present data derived from the aforementioned patent, illustrating the analytical performance of an LC-MS/MS method for fidaxomicin quantification using this compound as an internal standard.

Table 1: Matrix Effect of Fidaxomicin and its Metabolite OP-1118 with this compound as Internal Standard

Analyte Concentration Level Internal Standard Normalized Matrix Factor (%) RSD (%)
Fidaxomicin LQC 96.8 6.1
Fidaxomicin HQC 100.7 1.9
OP-1118 LQC 78.1 3.0
OP-1118 HQC 68.4 1.4

LQC: Low Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation. Data sourced from patent CN112816584A. nih.gov

Table 2: Extraction Recovery of Fidaxomicin and its Metabolite OP-1118 with this compound as Internal Standard
Analyte Concentration Level Extraction Recovery (%)
Fidaxomicin LQC 66.9
Fidaxomicin MQC 73.0
Fidaxomicin HQC 72.9
OP-1118 LQC 61.0
OP-1118 MQC 62.2
OP-1118 HQC 64.5
This compound - 77.8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data sourced from patent CN112816584A. nih.gov

Properties

Molecular Formula

C₅₂H₆₇D₇Cl₂O₁₈

Molecular Weight

1065.08

Synonyms

(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr

Origin of Product

United States

Synthesis and Isotopic Incorporation of Fidaxomicin D7

Strategies for Deuterium (B1214612) Labeling of Complex Macrocycles

The introduction of deuterium into intricate natural products like fidaxomicin (B1672665) can be accomplished through several sophisticated synthetic methodologies. These approaches can be broadly categorized into the utilization of deuterated precursors during the synthesis or the direct chemical modification of the final fidaxomicin molecule. acs.org

One of the primary strategies for synthesizing Fidaxomicin-D7 involves the use of deuterated building blocks in the total synthesis of the molecule. princeton.edu The total synthesis of fidaxomicin is a complex undertaking that involves the assembly of several key fragments. By introducing deuterium into one or more of these precursor fragments, the final assembled macrocycle will contain the isotopic label at specific, predetermined positions.

For instance, the synthesis of chiral deuterated phthalides has been achieved using D₂O as a cost-effective deuterium source in asymmetric hydrogenation reactions. acs.org A similar principle could be applied to the synthesis of the various chiral centers and functional groups within the fidaxomicin structure. Key deuterated reagents, such as deuterated reducing agents (e.g., sodium borodeuteride) or deuterated alkylating agents, could be employed at specific steps of the synthesis of the aglycone or the sugar moieties to introduce deuterium. This "synthetic approach" ensures high isotopic purity and precise control over the location of the deuterium atoms. princeton.edu

An alternative to total synthesis with deuterated precursors is the direct chemical modification of the fidaxomicin molecule. This approach, often referred to as a late-stage functionalization, can be more efficient as it starts with the readily available natural product. acs.org

One such method is catalytic hydrogen-deuterium (H-D) exchange. acs.org This technique employs a metal catalyst to facilitate the exchange of hydrogen atoms on the molecule with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). While this method can be effective, controlling the regioselectivity to label only the desired seven positions in a complex molecule like fidaxomicin can be challenging. acs.org

Another approach involves specific chemical reactions on the fidaxomicin molecule. For example, a reaction involving the reduction of a carbonyl group or a double bond could be performed using a deuterated reagent. Semisynthetic work on fidaxomicin has demonstrated that various parts of the molecule can be selectively modified. nih.govnih.gov For instance, palladium-catalyzed reactions have been used to modify the rhamnose-orsellinate moiety. nih.gov A similar catalytic system could potentially be adapted for a deuteration reaction. A mechanochemical nickel-catalyzed dechlorination-deuteration of aryl chlorides has also been reported, which could be a strategy to introduce deuterium into the dichlorohomoorsellinic acid part of the fidaxomicin molecule. acs.org

Biosynthetic Pathways and Directed Isotopic Labeling

Fidaxomicin is a natural product biosynthesized by certain bacteria through a polyketide synthase (PKS) pathway. nih.gov This natural production mechanism offers a potential route for isotopic labeling. In this approach, the fidaxomicin-producing microorganism is cultured in a medium enriched with deuterated precursors. rsc.org

The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units. nih.gov By feeding the culture a diet containing deuterated acetate (B1210297) ([2-¹³C,2-²H₃]acetate) or other deuterated small molecule building blocks, the organism can incorporate these labeled units into the growing polyketide chain of fidaxomicin. rsc.org The efficiency and position of deuterium incorporation would depend on the specifics of the biosynthetic pathway and the extent to which the deuterated precursors are utilized by the organism's metabolic machinery. This method has the potential to produce uniformly or specifically labeled fidaxomicin, depending on the precursor used.

Purification and Characterization of Deuterated Fidaxomicin

Following the synthesis and isotopic incorporation, this compound must be rigorously purified and characterized to ensure its chemical and isotopic purity. The purification process for fidaxomicin typically involves chromatographic techniques.

A common method for purifying fidaxomicin from a fermentation broth or a reaction mixture is through a series of extraction and chromatography steps. This can include solid-liquid extraction, followed by preparative column chromatography, such as reversed-phase high-performance liquid chromatography (HPLC). The purity of the final product is often assessed by analytical HPLC, with purity levels expected to be greater than 97%.

The characterization of this compound is crucial to confirm the successful incorporation of the seven deuterium atoms at the correct positions and to determine the isotopic enrichment. The primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact mass of the deuterated molecule. A successful synthesis of this compound will show a mass increase of approximately 7 Da compared to the non-deuterated fidaxomicin, corresponding to the seven incorporated deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and deuterium (²H) NMR are powerful tools for characterizing deuterated compounds. In the ¹H NMR spectrum of this compound, the signals corresponding to the seven replaced protons will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the incorporated deuterium atoms, providing direct evidence of their location in the molecule. Quantitative NMR techniques can also be used to determine the percentage of deuterium enrichment at each labeled site.

The combination of these purification and analytical methods ensures the high quality of the this compound standard for its intended use in research.

Advanced Analytical Methodologies Employing Fidaxomicin D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of pharmaceuticals in complex biological matrices due to its superior sensitivity and selectivity. google.com In the analysis of fidaxomicin (B1672665), Fidaxomicin-D7 is employed as an internal standard to ensure accuracy. google.com

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample. nih.gov this compound is the preferred internal standard for the quantification of fidaxomicin and its primary active metabolite, OP-1118, in biological samples like human plasma. google.com Because this compound is chemically identical to fidaxomicin, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations during sample preparation and analysis, such as extraction losses and matrix-induced ionization suppression or enhancement. google.com This approach significantly improves the accuracy and precision of pharmacokinetic studies. google.comnih.gov

A bioanalysis method for fidaxomicin and its metabolite OP-1118 in human plasma utilizes this compound as the internal standard for detection via electrospray ionization tandem mass spectrometry. google.com The specific mass-to-charge ratio (m/z) transitions monitored are crucial for selective quantification. google.com

LC-MS/MS Parameters for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Fidaxomicin 1055.5 231.0 Negative Electrospray
OP-1118 985.3 231.0 Negative Electrospray
This compound 1062.5 231.0 Negative Electrospray

Data sourced from a patent describing a bioanalysis method. google.com

Chromatographic Separation Techniques for Deuterated and Non-Deuterated Species

The chromatographic separation of fidaxomicin from its deuterated internal standard is typically not required, as they are differentiated by their mass-to-charge ratios in the mass spectrometer. Ideally, the deuterated and non-deuterated species should co-elute to ensure that they are subjected to the same matrix effects at the same time. nih.gov The slight difference in mass from deuterium (B1214612) substitution generally has a negligible effect on retention time under typical reversed-phase liquid chromatography conditions. nih.gov

Analytical methods often employ a C18 column, such as an XSelect™ CSH™ C18, with a gradient elution program to achieve separation from endogenous plasma components and other related substances. google.com The mobile phase commonly consists of a mixture of organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, adjusted to optimize peak shape and resolution.

Method Development and Validation for Deuterated Internal Standards

The development and validation of an LC-MS/MS method using a deuterated internal standard like this compound must adhere to strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). jmpas.com Validation ensures the method is suitable for its intended purpose. jmpas.com

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte without interference from other components in the sample matrix. google.com

Linearity and Range: The response of the instrument should be directly proportional to the concentration of the analyte over a specified range. google.com

Accuracy and Precision: Accuracy measures the closeness of the test results to the true value, while precision assesses the degree of scatter between a series of measurements. google.comjmpas.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. jmpas.com

Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte and internal standard. google.com The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.

Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

While specific NMR studies on this compound are not widely published, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the precise location of deuterium atoms within a molecule. In ¹H NMR (Proton NMR), the substitution of a proton with a deuterium atom results in the disappearance of the corresponding proton signal from the spectrum.

For this compound, the 'D7' designation implies that seven specific hydrogen atoms have been replaced by deuterium. By comparing the ¹H NMR spectrum of this compound with that of non-deuterated Fidaxomicin, analysts can identify the exact sites of deuteration by noting which proton signals are absent. Furthermore, ¹³C NMR (Carbon-13 NMR) can also be used. A carbon atom bonded to a deuterium atom will show a characteristic splitting pattern and a shift in its resonance compared to a carbon bonded to a proton, providing further confirmation of the substitution sites. This verification is a critical quality control step in the synthesis of the labeled standard.

Impurity Profiling and Related Substances Analysis Using this compound as a Reference Standard

During the synthesis and storage of Fidaxomicin, various related substances and impurities can form. veeprho.com Regulatory agencies mandate the strict monitoring and control of these impurities. veeprho.com this compound is used as an internal standard in chromatographic methods (like HPLC and LC-MS) to accurately quantify these impurities. synzeal.com Its use ensures that the calculated levels of impurities are not affected by sample preparation or instrumental variability, which is crucial for ensuring the safety and efficacy of the final drug product. synzeal.comveeprho.com

Commonly Referenced Fidaxomicin Impurities and Related Compounds

Compound Name Molecular Formula CAS Number
Fidaxomicin C₅₂H₇₄Cl₂O₁₈ 873857-62-6
This compound C₅₂H₆₇D₇Cl₂O₁₈ 2143934-06-7
Fidaxomicin Metabolite OP-1118 C₄₈H₆₈Cl₂O₁₇ 1030825-28-5
Fidaxomicin Impurity A C₅₁H₇₂Cl₂O₁₈ 112396-61-9
Fidaxomicin Impurity B C₅₃H₇₆Cl₂O₁₈ N/A
Fidaxomicin Impurity C C₅₁H₇₂Cl₂O₁₈ N/A
Fidaxomicin Impurity D Not Available N/A
Fidaxomicin Impurity E Not Available N/A

Data compiled from multiple commercial and patent sources. acanthusresearch.comsynzeal.compharmaffiliates.comveeprho.comveeprho.comsimsonpharma.com

Quality Control and Reference Standard Applications in Research

This compound is classified as a Drug Substance Stable Isotope Labeled Reference Standard. acanthusresearch.com In this capacity, it is a vital material for pharmaceutical quality control (QC) laboratories and research institutions. synzeal.com Its applications are integral to various stages of drug development and manufacturing. synzeal.com

Key applications include:

Method Validation: As a certified reference material, it is used to validate analytical methods for accuracy, precision, and linearity. synzeal.com

Stability Studies: It helps in the accurate quantification of the parent drug during stability testing to determine shelf-life. synzeal.com

Pharmacokinetic (PK) Analysis: It is essential for bioanalytical methods used in clinical and non-clinical studies to determine the absorption, distribution, metabolism, and excretion of fidaxomicin. google.com

Impurity Quantification: It serves as a reliable internal standard for the quantification of process-related impurities and degradation products. synzeal.com

The use of a thoroughly characterized reference standard like this compound ensures that analytical data is consistent, reliable, and compliant with global regulatory standards. synzeal.com

Table of Mentioned Compounds

Compound Name
Fidaxomicin
This compound
OP-1118
Fidaxomicin Impurity A
Fidaxomicin Impurity B
Fidaxomicin Impurity C
Fidaxomicin Impurity D

Preclinical Metabolic Disposition Studies of Fidaxomicin D7

In Vitro Metabolism Elucidation Using Deuterated Analogues

In vitro metabolic studies are fundamental in early drug development to identify metabolic pathways and the enzymes responsible for biotransformation. The use of deuterated analogs like Fidaxomicin-D7 in these studies is a strategic approach to investigate metabolic stability.

The primary metabolic pathway for fidaxomicin (B1672665) is the hydrolysis of its isobutyryl ester at the C4' position to form its main and microbiologically active metabolite, OP-1118. nih.govnih.govuow.edu.au This biotransformation is not dependent on the cytochrome P450 (CYP) enzyme system but is instead mediated by non-specific esterases. nih.gov

Given this established pathway for the parent compound, it is hypothesized that this compound would undergo a similar hydrolysis to yield its corresponding deuterated metabolite, OP-1118-D7. The structural difference would be the presence of seven deuterium (B1214612) atoms on the isobutyryl moiety. The characterization of this metabolite would involve advanced analytical techniques such as high-resolution mass spectrometry (HRMS) to confirm its elemental composition and tandem mass spectrometry (MS/MS) to elucidate its fragmentation pattern, confirming the location of the deuterium atoms.

Table 1: Anticipated Metabolite of this compound

Parent Compound Primary Metabolic Pathway Expected Deuterated Metabolite

Note: This table is based on the known metabolism of fidaxomicin and the principles of drug metabolism for isotopically labeled compounds. Specific experimental data for this compound is not publicly available.

The hydrolysis of fidaxomicin to OP-1118 is believed to be primarily an enzymatic process catalyzed by esterases present in the gastrointestinal tract and liver. nih.gov There is also a possibility of non-enzymatic hydrolysis, although this is considered a minor pathway. For this compound, the fundamental nature of this hydrolysis reaction is not expected to change. The cleavage of the ester bond would still be the primary route of metabolism. In vitro studies using human intestinal and liver microsomes or S9 fractions, which contain a variety of esterases, would be necessary to confirm the enzymatic nature of OP-1118-D7 formation.

A key rationale for developing deuterated drugs is to leverage the kinetic isotope effect (KIE), which can lead to a slower rate of metabolism. The C-D bond is stronger than the C-H bond, and thus, reactions involving the cleavage of a C-D bond typically proceed at a slower rate. wikipedia.org

In the case of this compound, the deuteration is on the isobutyryl group, which is cleaved off during hydrolysis. While the primary KIE is most pronounced when a C-H bond is broken in the rate-determining step, a secondary KIE can be observed even when the bond to the isotope is not cleaved in this step. It is plausible that the deuteration of the isobutyryl moiety could influence the rate of enzymatic hydrolysis. A slower rate of formation of OP-1118-D7 compared to the formation of OP-1118 from fidaxomicin would be indicative of a KIE. This would be quantified by comparing the intrinsic clearance (CLint) of both compounds in in vitro systems.

Table 2: Hypothetical Kinetic Parameters Illustrating the Isotope Effect

Compound Vmax (pmol/min/mg protein) Km (µM) CLint (Vmax/Km) (µL/min/mg protein)
Fidaxomicin 100 10 10
This compound 80 10 8

| Kinetic Isotope Effect (kH/kD) | | | 1.25 |

Note: This table presents hypothetical data to illustrate the concept of a kinetic isotope effect. Actual experimental values for this compound are not publicly available.

Ex Vivo and In Situ Models for Metabolic Profiling

To bridge the gap between in vitro and in vivo studies, ex vivo and in situ models are often employed. These can include isolated perfused organ systems (e.g., liver or intestine) which maintain a higher level of physiological complexity. For this compound, such models would provide a more accurate picture of its first-pass metabolism and the interplay between absorption and metabolism in a more intact biological system. However, specific studies using these models for this compound have not been reported in the available literature.

Microbial Transformation Studies in Intestinal Models (non-human)

Given that fidaxomicin is administered orally and acts locally within the gastrointestinal tract, the gut microbiota represents a significant environment for potential drug transformation. Studies on the non-deuterated fidaxomicin have shown that it has a narrow spectrum of activity, largely sparing the major components of the gut flora like Bacteroides species. nih.govnih.gov This suggests that extensive microbial metabolism of the parent drug is unlikely. However, the potential for gut bacteria to contribute to the hydrolysis of the ester bond cannot be entirely ruled out.

For this compound, non-human intestinal models, such as in vitro gut models inoculated with animal fecal microbiota or studies in animal models, would be essential to investigate any potential microbial transformation. These studies would help to determine if the gut microbiota can hydrolyze this compound to OP-1118-D7 and if the deuteration affects the rate or extent of this transformation. At present, there is no published research specifically detailing such studies for this compound.

Pharmacokinetic Investigations of Fidaxomicin D7 in Animal Models

Absorption and Gastrointestinal Transit Studies in Preclinical Species

There is no available information from preclinical studies regarding the absorption and gastrointestinal transit of Fidaxomicin-D7. Research in this area has been conducted on fidaxomicin (B1672665), which demonstrates minimal systemic absorption and is primarily confined to the gastrointestinal tract following oral administration in animal models and humans. nih.govagscientific.comnih.govnih.gov

Distribution and Elimination Kinetics in Animal Models

Specific data on the distribution and elimination kinetics of this compound in any animal model could not be located in the reviewed scientific literature. Studies on the parent compound, fidaxomicin, indicate that it is primarily eliminated in the feces. nih.govnih.gov Biliary excretion has also been noted in dogs. nih.gov

Mass Balance and Excretion Pathways in Animal Studies

No mass balance or excretion pathway studies have been published for this compound. For fidaxomicin, animal studies have shown that excretion occurs predominantly through the fecal route. agscientific.com

Comparative Pharmacokinetics of this compound versus Fidaxomicin in Preclinical Systems

A direct comparative pharmacokinetic study between this compound and fidaxomicin in any preclinical system has not been reported in the available literature. While such comparisons are fundamental in drug development when assessing the potential impact of deuteration on a drug's metabolic fate (the "deuterium kinetic isotope effect"), this research does not appear to have been conducted or published for this compound as a therapeutic candidate. Studies have compared the pharmacokinetics of fidaxomicin in different animal species and between healthy subjects and patient populations, but none include this compound. nih.govnih.gov

Mechanistic Research Applications of Fidaxomicin D7

Target Binding and Interaction Studies (non-clinical)

Fidaxomicin-D7 is instrumental in non-clinical studies designed to elucidate the binding and interaction of fidaxomicin (B1672665) with its molecular target, the bacterial RNA polymerase (RNAP).

Investigation of Bacterial RNA Polymerase Inhibition using Labeled Probes

Fidaxomicin exerts its bactericidal effect by inhibiting the initiation of bacterial transcription. patsnap.comnih.gov This is achieved through a mechanism distinct from other RNAP inhibitors like rifamycins. nih.gov Research using labeled probes and structural biology techniques has provided a detailed picture of this interaction.

Cryo-electron microscopy (cryo-EM) structures of the Clostridioides difficile (C. difficile) RNAP in complex with fidaxomicin reveal that the antibiotic binds to a hinge region between the β' clamp and β lobe pincers of the enzyme. nih.gov This binding event jams the enzyme in an "open" conformation, which physically prevents it from clamping onto the DNA promoter to form a stable initiation complex. nih.govasm.org Specifically, fidaxomicin blocks the transcription process before the formation of the "open promoter complex" (RPo), a critical step where the DNA strands separate to allow for RNA synthesis to begin. biorxiv.org If the antibiotic is added after this stage, it fails to inhibit the reaction. biorxiv.org

The specificity of fidaxomicin for certain bacteria, like C. difficile, over commensal gut bacteria such as Bacteroidetes and Proteobacteria, is explained by a single amino acid residue in the RNAP β' subunit. nih.gov In sensitive Gram-positive bacteria, this position is a positively charged residue (lysine or arginine), which is crucial for fidaxomicin binding. nih.gov In contrast, resistant Gram-negative bacteria have a neutral residue at this position. nih.gov

In these intricate biochemical and structural studies, this compound serves as an essential analytical tool. For instance, when determining binding kinetics or inhibitory concentrations (IC50) in vitro, precise quantification of the antibiotic is required. Liquid chromatography-mass spectrometry (LC-MS) assays, which rely on a stable isotope-labeled internal standard like this compound, would be employed to accurately measure the concentration of fidaxomicin in the assay medium, ensuring the reliability of the resulting data.

Table 1: Comparative IC50 Values of Fidaxomicin against Bacterial RNA Polymerase

Bacterial SpeciesRNA Polymerase (RNAP) TypeIC50 (µM)Reference
Clostridioides difficileEσA~0.2 biorxiv.org
Mycobacterium tuberculosisEσA with full-length RbpA0.2 nih.gov
Mycobacterium tuberculosisEσA lacking RbpA-Fdx contacts7 nih.gov
Escherichia coliEσ7053 nih.gov

Insights into Time-Dependent Bactericidal Activity

The bactericidal activity of fidaxomicin is time-dependent, not concentration-dependent. researchgate.net Studies have shown that exposing C. difficile strains to fidaxomicin at concentrations equal to or greater than four times the minimum inhibitory concentration (MIC) results in a significant (≥3-log) decrease in colony-forming units over 48 hours. researchgate.net This characteristic, along with a prolonged post-antibiotic effect of approximately 10 hours, distinguishes it from other antibiotics. nih.gov

Investigating the pharmacodynamics of this time-dependent killing requires precise measurements of fidaxomicin concentrations over time in in vitro models. This compound is crucial for these studies, enabling accurate quantification via LC-MS/MS to correlate drug exposure duration with bactericidal efficacy.

Cellular Uptake and Intracellular Localization Studies in Microbial Systems

The efficacy of an antibiotic is dependent not only on its interaction with the target but also on its ability to penetrate the bacterial cell. Research has indicated that limited cellular uptake of fidaxomicin can reduce its therapeutic potential, especially against Gram-negative bacteria and mycobacteria. chemrxiv.orgnih.gov The Gram-negative outer membrane, in particular, acts as a significant barrier to fidaxomicin. nih.gov

To investigate and potentially enhance bacterial uptake, researchers have synthesized derivatives of fidaxomicin. One study explored Thiol-Mediated Uptake (TMU) by creating fidaxomicin derivatives with cyclic dichalcogenide moieties. chemrxiv.orgnih.gov To assess the success of this strategy, the intracellular accumulation of the compounds was quantified in Mycobacterium bovis BCG. chemrxiv.orgnih.gov This quantification is performed using LC-MS/MS, a method where this compound would be the ideal internal standard to ensure the accuracy of the measured intracellular concentrations of the fidaxomicin derivatives. chemrxiv.orgnih.gov Such studies are vital for understanding the factors, like lipophilicity and compound stability, that influence cellular entry and for designing new antibiotics with improved penetration. chemrxiv.orgnih.gov

Impact on Microbiota Composition and Function in In Vitro and Animal Models

A key feature of fidaxomicin is its narrow spectrum of activity, which allows it to target C. difficile while having minimal disruptive effects on the normal gut microbiota. patsnap.com This property is critical for preventing infection recurrence. nih.gov

Murine models have been used to compare the effects of fidaxomicin and vancomycin (B549263) on the gut microbiota. Following antibiotic exposure, 16S rRNA gene sequencing revealed that while both antibiotics caused a decrease in bacterial diversity, the shift in taxonomic structure and composition was significantly greater in vancomycin-exposed mice. The gut microbiota of mice treated with fidaxomicin recovered more quickly, and these mice maintained resistance to subsequent C. difficile spore challenges. In contrast, vancomycin-treated mice remained susceptible to colonization for a longer period.

In these animal model studies, this compound is used to support pharmacokinetic analysis, allowing researchers to correlate the concentration of fidaxomicin in the gut with the observed effects on the microbiota composition and function.

Table 2: Comparative Effects of Fidaxomicin and Vancomycin on Murine Gut Microbiota

FeatureFidaxomicin ExposureVancomycin ExposureReference
Impact on Diversity Substantial decrease, but less than vancomycinGreater substantial decrease
Microbiota Recovery Faster recoverySlower recovery
Susceptibility to C. difficile Colonization Remained resistant (except one mouse)Susceptible for up to 12 days post-exposure
Preservation of Key Phyla Minimal effect on BacteroidetesSignificant disruption nih.gov

Studies on Biofilm Formation Inhibition in Vitro

Bacterial biofilms, which are structured communities of bacteria embedded in a self-produced matrix, can contribute to the persistence of infections. Recent research has investigated the effect of fidaxomicin on biofilm formation by C. difficile.

In one study, sub-minimum inhibitory concentrations (sub-MICs) of fidaxomicin were shown to inhibit biofilm formation by a C. difficile UK027 strain and delay the growth of planktonic (free-floating) cells. In contrast, sub-MICs of vancomycin did not inhibit biofilm formation. The study suggested that fidaxomicin's inhibitory effect on biofilms is mediated by influencing cell growth and the transcription of the flagellin (B1172586) gene fliC.

Quantitative studies on biofilm inhibition require precise control and measurement of the antibiotic concentrations being tested. This compound would be used as an internal standard to verify the exact concentrations of fidaxomicin in the experimental setup, ensuring that the observed effects are accurately correlated with a known antibiotic level.

Stability and Degradation Pathways of Deuterated Analogues

Chemical Stability Assessments of Fidaxomicin-D7

Direct and extensive chemical stability assessments specifically for this compound are not widely available in published literature. Its primary role as an analytical standard means that its stability is generally presumed under recommended storage conditions, which are to keep it cool, dry, and protected from light and moisture. sichem.de

However, the chemical stability of the parent compound, Fidaxomicin (B1672665), has been studied and provides a strong basis for inferring the stability of its deuterated analogue. Fidaxomicin is known to be stable under normal conditions but exhibits sensitivity to certain environmental factors.

pH Stability: Fidaxomicin is chemically unstable in environments with a pH outside the range of 4 to 8. One study demonstrated that under acidic conditions designed to simulate the gastric environment, fidaxomicin undergoes complete degradation within two hours. acs.org

Stability in Different Media: The stability of crushed Fidaxomicin tablets has been evaluated in various delivery vehicles at room temperature. These studies are pertinent as they simulate potential laboratory conditions for a reference standard.

In water, fidaxomicin is stable for up to 2 hours. nih.govresearchgate.netnih.gov

When dispersed in applesauce or Ensure®, its stability extends to at least 24 hours. nih.govresearchgate.netnih.gov

These findings for Fidaxomicin suggest that this compound is likely to exhibit similar stability profiles in these media.

Stability of Crushed Fidaxomicin in Various Vehicles at Room Temperature
VehicleDemonstrated Stability DurationReference
WaterUp to 2 hours nih.govresearchgate.netnih.gov
ApplesauceAt least 24 hours nih.govresearchgate.netnih.gov
Ensure®At least 24 hours nih.govresearchgate.netnih.gov

Identification of Degradation Products in Controlled Environments

Specific degradation products for this compound have not been detailed in scientific literature. However, research on Fidaxomicin provides insight into likely degradation pathways.

In a study assessing the stability of crushed Fidaxomicin tablets dispersed in water, multiple degradation products were observed chromatographically. nih.gov Among these, one impurity, designated "Impurity A," was noted to exceed the specification limit of 0.2% within 6 hours, defining the stability window for the aqueous dispersion. nih.gov

Furthermore, during attempts at synthetic modification of Fidaxomicin, degradation, such as the formation of a THF ring, has been observed, particularly at elevated temperatures. nih.gov It is plausible that this compound would undergo similar degradation under forced conditions, although the specific structures of its degradation products have not been characterized. The primary metabolite of fidaxomicin is OP-1118, which is a result of metabolic processes rather than chemical degradation. nih.gov

Observed Degradation of Fidaxomicin
ConditionObserved Degradation Product/PathwayReference
Dispersion in Water"Impurity A" and other unspecified products nih.gov
Synthetic Modification (at 10°C)THF ring formation nih.gov
Acidic Conditions (simulated gastric)Full degradation acs.org

Influence of Deuteration on Compound Stability and Shelf-Life (if studied for D7)

There are no specific studies published on the influence of deuteration on the stability and shelf-life of this compound. However, the principles of the kinetic isotope effect (KIE) can offer a theoretical perspective. Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium (B1214612), can slow down chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This is because the carbon-deuterium bond is stronger and requires more energy to break. acs.orgresearchgate.net

This effect could potentially enhance the chemical stability of this compound compared to Fidaxomicin if its degradation pathways involve the cleavage of the deuterated C-H bonds. However, without specific studies on the degradation mechanisms of Fidaxomicin and its deuterated analogue, the practical impact of deuteration on its stability remains speculative.

The approved shelf-life for Fidaxomicin tablets is between 24 and 36 months when stored at controlled room temperature (20°C to 25°C). fda.gov It is reasonable to expect a similar or potentially extended shelf-life for this compound under the recommended storage conditions of being kept cool, dry, and protected from light, though this has not been experimentally verified. sichem.de

Future Directions and Research Opportunities

Development of Novel Deuterated Fidaxomicin (B1672665) Analogues

The synthesis of novel fidaxomicin derivatives has been an area of active research, aiming to improve properties like water solubility and broaden its antibacterial spectrum. nih.govnih.gov These efforts have primarily focused on modifications at the dichlorohomoorsellinic acid moiety or the carbohydrate units through chemical and genetic methods. nih.govresearchgate.net For instance, strategies have been developed for the site-selective acylation of the noviose sugar and cleavage of the rhamnose sugar, leading to a variety of new analogs. nih.gov

While these studies have not explicitly detailed the synthesis of new deuterated analogs beyond Fidaxomicin-D7, the established synthetic and semisynthetic platforms could be readily adapted for this purpose. Future research could involve:

Site-Selective Deuteration: Introducing deuterium (B1214612) at various positions on the fidaxomicin scaffold, not just the isobutyryl ester side chain as in this compound. This could be achieved by using deuterated building blocks in the final steps of a semisynthetic route.

Combinatorial Biosynthesis: Utilizing genetically engineered strains of the producing organism, Dactylosporangium aurantiacum, and feeding them deuterated precursors to generate novel deuterated fidaxomicin structures.

Hybrid Deuterated Antibiotics: Creating hybrid molecules that combine a deuterated fidaxomicin core with other antibiotic agents, a strategy that has already been explored for the non-deuterated parent drug. nih.gov

These novel deuterated analogs could serve as advanced internal standards for a wider range of metabolites or as investigational compounds to probe metabolic pathways and kinetic isotope effects.

Advanced Applications in Drug-Drug Interaction Studies (preclinical)

Fidaxomicin is a substrate for the P-glycoprotein (P-gp) efflux transporter. fda.gov Co-administration with P-gp inhibitors, such as cyclosporine, has been shown to increase plasma concentrations of fidaxomicin and its main metabolite, OP-1118. fda.gov While these increased concentrations remained in the low ng/mL range, understanding such interactions is crucial.

This compound is an essential tool in preclinical drug-drug interaction (DDI) studies. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of fidaxomicin during in vitro and in vivo experiments. google.commedchemexpress.com The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis. google.com

Future preclinical DDI studies could leverage this compound to:

Investigate Transporter-Mediated Interactions: Accurately measure changes in fidaxomicin concentration in the presence of a wide array of P-gp inhibitors or inducers.

Study Metabolic Enzyme Interactions: Although fidaxomicin is not significantly metabolized by cytochrome P450 enzymes, its metabolite OP-1118 is formed by hydrolysis. nih.gov this compound can be used to precisely quantify the parent drug when investigating the potential influence of other drugs on this hydrolytic conversion.

High-Throughput Screening: Employ this compound in automated LC-MS/MS assays to screen compound libraries for potential interactions with fidaxomicin's transport or limited metabolism.

By enabling precise quantification, this compound allows researchers to confidently assess the impact of co-administered drugs on fidaxomicin's pharmacokinetics in a preclinical setting.

Refinement of Analytical Methods for Complex Biological Matrices

The quantification of fidaxomicin and its primary metabolite, OP-1118, in complex biological matrices like plasma and feces presents analytical challenges due to their low systemic concentrations and the presence of interfering endogenous components. nih.gov this compound is instrumental in overcoming these challenges, serving as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. google.com

A patented bioanalysis method highlights the utility of this compound for determining fidaxomicin and OP-1118 levels in human plasma. google.com This method demonstrates high sensitivity and is suitable for supporting clinical research. google.com

Key features and future refinements of such analytical methods include:

Sample Preparation: The current method employs a liquid-liquid extraction step with ethyl acetate (B1210297) to isolate the analytes from plasma, which is effective at reducing matrix effects. google.com Earlier methods used protein precipitation followed by solid-phase extraction (SPE). nih.gov Future research could explore more advanced micro-extraction techniques to further improve recovery and reduce sample volume.

Chromatography: The patented method utilizes an XSelect CSH C18 column for chromatographic separation. google.com Further optimization of column chemistry and gradient elution profiles could shorten run times and improve resolution from other metabolites or co-administered drugs.

Detection: Tandem mass spectrometry provides the necessary selectivity and sensitivity. The lower limits of quantification (LLOQ) have been reported as low as 0.100 ng/mL for fidaxomicin and 0.200 ng/mL for OP-1118 in plasma, a significant improvement over earlier assays. google.comnih.gov

Table 1: LC-MS/MS Method Parameters for Fidaxomicin Analysis using this compound

Parameter Description Reference
Internal Standard This compound google.com
Biological Matrix Human Plasma google.com
Extraction Method Liquid-Liquid Extraction (Ethyl Acetate) google.com
Chromatography Column XSelect CSH C18 google.com
Detection Tandem Mass Spectrometry (MS/MS) google.com

| Lower Limit of Quantification (LLOQ) | Fidaxomicin: 0.100 ng/mL; OP-1118: 0.200 ng/mL | google.com |

Future work will likely focus on adapting these highly sensitive methods for a broader range of biological matrices, including specific tissues, to better understand the distribution of fidaxomicin.

Exploration of Isotope Effects on Biological Activity and Selectivity (if applicable to D7 itself)

The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drugs, a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.comnih.gov This effect is most pronounced when the C-H bond being deuterated is broken in a rate-limiting step of the drug's metabolism. nih.gov

This compound is deuterated on the isobutyryl ester side chain. google.com The primary metabolic pathway for fidaxomicin is the hydrolysis of this ester to form the active metabolite OP-1118. nih.gov While hydrolysis does not typically involve the direct cleavage of a C-H (or C-D) bond, the presence of deuterium could potentially exert a secondary isotope effect, subtly influencing the rate of this conversion. However, no studies have been published to date that specifically investigate this for this compound.

Future research opportunities in this area include:

In Vitro Metabolism Studies: Comparing the rate of hydrolysis of fidaxomicin to this compound in human plasma or using purified esterase enzymes. This would directly measure any secondary KIE on the formation of OP-1118.

Pharmacokinetic Comparison: While not its intended purpose, conducting a head-to-head pharmacokinetic study in an animal model comparing fidaxomicin and this compound could reveal if the deuteration has any measurable impact on its absorption, distribution, metabolism, and excretion (ADME) properties in vivo. medchemexpress.com

Selectivity and Activity Assays: It is considered unlikely that the deuteration in this compound would directly impact its binding affinity to bacterial RNA polymerase, as this interaction does not involve the isobutyryl moiety breaking C-H bonds. biorxiv.org Nevertheless, highly sensitive in vitro transcription assays could be performed to confirm that the biological activity against C. difficile is identical to that of the non-deuterated parent compound.

While the primary role of this compound remains as an analytical standard, exploring these potential isotope effects could provide deeper insights into its metabolic stability and behavior.

Q & A

Q. Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform sensitivity analyses to identify confounders (e.g., protein binding differences). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate in vitro MICs to in vivo efficacy. Report negative results transparently, following CONSORT or ARRIVE guidelines for preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.